molecular formula C6H10O3 B105812 2-Methyltetrahydrofuran-2-carboxylic acid CAS No. 61449-65-8

2-Methyltetrahydrofuran-2-carboxylic acid

Cat. No. B105812
Key on ui cas rn: 61449-65-8
M. Wt: 130.14 g/mol
InChI Key: WMQAQMYIZDJCDJ-UHFFFAOYSA-N
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Patent
US08372874B2

Procedure details

Thionyl chloride (0.15 mL, 2.1 mmol) is added dropwise at 0° C. to a solution of 2-methyltetrahydro-2-furancarboxylic acid (250 mg, 1.9 mmol) in methanol (2.0 mL). After bringing the reaction mixture to room temperature, it is heated under reflux for 1 h. The solvent is removed under reduced pressure, the crude is dissolved in DCM and filtered through a pad of silica. Removal of the solvent under reduced pressure affords 276.0 mg of methyl 2-methyltetrahydro-2-furancarboxylate that is used in the next step without further purification. Yield: 93%. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.49 (3H, s), 1.78-1.85 (1H, m), 1.91-1.99 (2H, m), 2.30-2.37 (1H, m), 3.75 (3H, s), 3.92-4.02 (2H, m).
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][C:6]1([C:11]([OH:13])=[O:12])[CH2:10][CH2:9][CH2:8][O:7]1.[CH3:14]O>>[CH3:5][C:6]1([C:11]([O:13][CH3:14])=[O:12])[CH2:10][CH2:9][CH2:8][O:7]1

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
250 mg
Type
reactant
Smiles
CC1(OCCC1)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
it is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the crude is dissolved in DCM
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OCCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 276 mg
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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